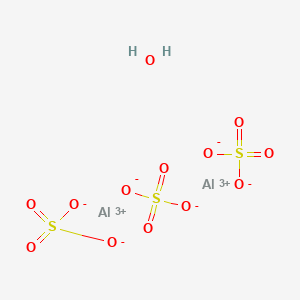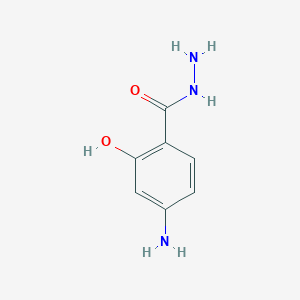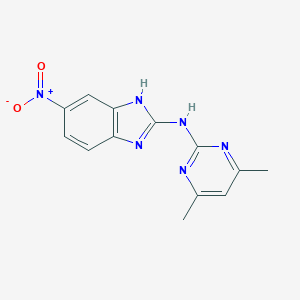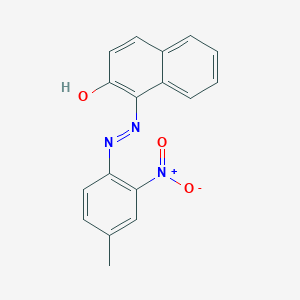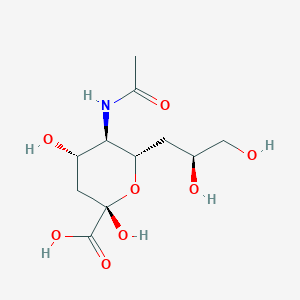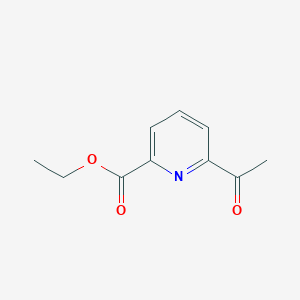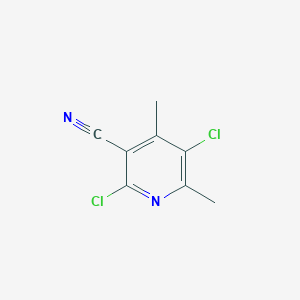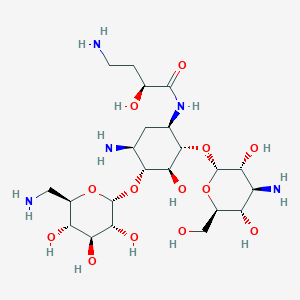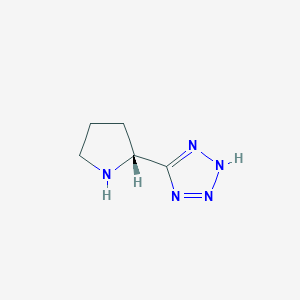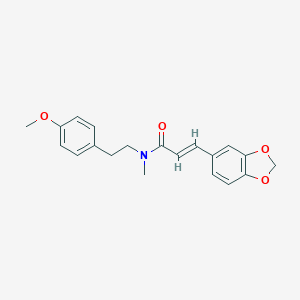
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its potential use as an anesthetic. DMCM is a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions. In recent years, DMCM has also been studied for its potential use in scientific research.
Mecanismo De Acción
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane acts as a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions.
Efectos Bioquímicos Y Fisiológicos
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to have a number of biochemical and physiological effects. It can cause seizures and convulsions, and it can also alter the levels of neurotransmitters in the brain. 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its effects on seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of GABA in the brain and for studying the mechanisms of epileptogenesis. However, one limitation of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane. One area of interest is the development of new treatments for epilepsy that target the GABA receptor system. Another area of interest is the investigation of the effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane on other neurotransmitter systems in the brain. Finally, there is a need for further research on the toxicological effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, particularly at low concentrations, in order to better understand its potential uses in scientific research.
Métodos De Síntesis
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane can be synthesized through a multistep process that involves the reaction of 3,3-Dimethyl-1-butyne with ethyl diazoacetate in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to yield 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been used in scientific research to study the mechanisms of epileptogenesis and to develop new treatments for epilepsy. It has also been used to study the effects of GABA antagonists on the brain and to investigate the role of GABA in the regulation of neurotransmission.
Propiedades
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2,3)5-6-10(4)7-8-10/h7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJZKXRTPATBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
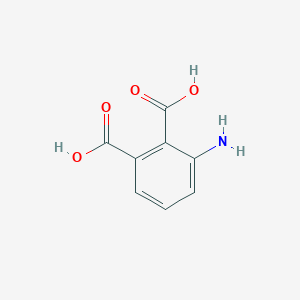
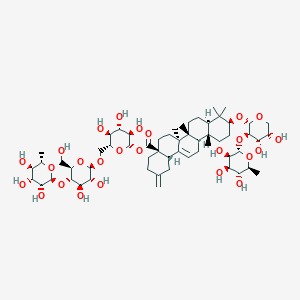
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
